molecular formula C6H10O4 B073399 (R)-(-)-2-Methylglutaric Acid CAS No. 1115-81-7

(R)-(-)-2-Methylglutaric Acid

Cat. No. B073399
CAS RN: 1115-81-7
M. Wt: 146.14 g/mol
InChI Key: AQYCMVICBNBXNA-SCSAIBSYSA-N
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Patent
US04128653

Procedure details

2-Methylglutaric acid (14.6 g.) and acetyl chloride (26 ml.) are heated in the steam bath for one hour. The mixture is concentrated to dryness in vacuo and the residue evaporated twice from toluene. The residue is dissolved in methanol (4.7 ml.), heated on the steam bath for 1 hour and concentrated to dryness. The residue is dissolved in a mixture of ether (17 ml.), dicyclohexylamine (16.7 ml.) and hexane (83 ml.). The crystalline salt is filtered, stirred and treated with boiling ethyl acetate (75 ml.). The insoluble material is filtered off, and the filtrate is concentrated to one-third volume and chilled. The crystals are filtered and dried to yield 11.3 g. of 4-methoxycarbonyl-2-methyl butanoic acid dicyclohexylamine salt, m.p. 97°-99°. The salt is converted to the free acid by treatment with Dowex 50.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
4-methoxycarbonyl-2-methyl butanoic acid dicyclohexylamine salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(CCC(O)=O)C(O)=O.C(Cl)(=O)C.C1(NC2CCCCC2)CCCCC1.[CH3:28][O:29][C:30]([CH2:32][CH2:33][CH:34]([CH3:38])[C:35]([OH:37])=[O:36])=[O:31]>>[CH3:28][O:29][C:30]([CH2:32][CH2:33][CH:34]([CH3:38])[C:35]([OH:37])=[O:36])=[O:31] |f:2.3|

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
CC(C(=O)O)CCC(=O)O
Name
Quantity
26 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
4-methoxycarbonyl-2-methyl butanoic acid dicyclohexylamine salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)NC1CCCCC1.COC(=O)CCC(C(=O)O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue evaporated twice from toluene
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in methanol (4.7 ml.)
TEMPERATURE
Type
TEMPERATURE
Details
heated on the steam bath for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in a mixture of ether (17 ml.), dicyclohexylamine (16.7 ml.) and hexane (83 ml.)
FILTRATION
Type
FILTRATION
Details
The crystalline salt is filtered
ADDITION
Type
ADDITION
Details
treated with boiling ethyl acetate (75 ml.)
FILTRATION
Type
FILTRATION
Details
The insoluble material is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to one-third volume
TEMPERATURE
Type
TEMPERATURE
Details
chilled
FILTRATION
Type
FILTRATION
Details
The crystals are filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield 11.3 g

Outcomes

Product
Name
Type
Smiles
COC(=O)CCC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.